molecular formula C15H12N4OS B2473247 N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1797728-86-9

N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide

Cat. No.: B2473247
CAS No.: 1797728-86-9
M. Wt: 296.35
InChI Key: JTCPIJSEQPSGRT-UHFFFAOYSA-N
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Description

N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives such as:

  • 2-aminothiazole
  • 4-methylthiazole
  • Pyrimidine-2-carboxamide

Uniqueness

N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-10-18-13(9-21-10)11-5-2-3-6-12(11)19-15(20)14-16-7-4-8-17-14/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCPIJSEQPSGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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